molecular formula C17H21NO B14517990 4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol CAS No. 62937-53-5

4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol

Cat. No.: B14517990
CAS No.: 62937-53-5
M. Wt: 255.35 g/mol
InChI Key: OOEJZNYAKVVGBN-UHFFFAOYSA-N
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Description

4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further connected to a hexahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol typically involves the following steps:

    Formation of the Hexahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

    Attachment of the Phenolic Group: The phenolic group can be introduced through a Friedel-Crafts alkylation reaction, where the hexahydroisoquinoline derivative reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell survival, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethylamine: Shares the phenolic hydroxyl group but differs in the side chain structure.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar isoquinoline structure but lacks the phenolic group.

Uniqueness

4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol is unique due to its combined phenolic and isoquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62937-53-5

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

4-[(2-methyl-3,4,5,8-tetrahydro-1H-isoquinolin-1-yl)methyl]phenol

InChI

InChI=1S/C17H21NO/c1-18-11-10-14-4-2-3-5-16(14)17(18)12-13-6-8-15(19)9-7-13/h2-3,6-9,17,19H,4-5,10-12H2,1H3

InChI Key

OOEJZNYAKVVGBN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)O)CC=CC2

Origin of Product

United States

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